4-ethoxy-3-nitro-N-2-pyridinylbenzamide
Description
4-Ethoxy-3-nitro-N-2-pyridinylbenzamide is a benzamide derivative featuring a nitro group at the 3-position, an ethoxy substituent at the 4-position of the benzene ring, and a pyridinylamide linkage.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-12-7-6-10(9-11(12)17(19)20)14(18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDOXAZTFXTKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide core significantly impact molecular properties. Key comparisons include:
- Ethoxy vs. Methoxy analogs (e.g., CAS 796069-31-3) lack the nitro group, reducing electron-withdrawing effects and reactivity .
- Nitro Group Impact : The nitro group at position 3 (target compound) or 4 () introduces strong electron-withdrawing effects, which may influence aromatic electrophilic substitution patterns or serve as a synthetic handle for further reduction to amines .
Crystallographic and Conformational Insights
- : Reports torsion angles (e.g., C6–N1–C10–C9 = 173.32°) for a nitro-containing benzamide with a piperazine extension. Such data suggest rigid conformational preferences, which could affect binding interactions in biological targets .
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